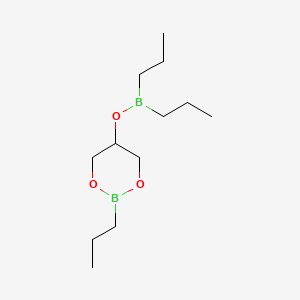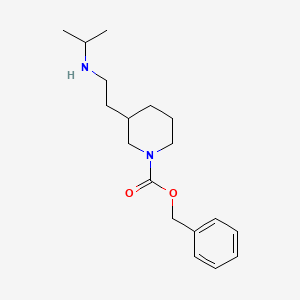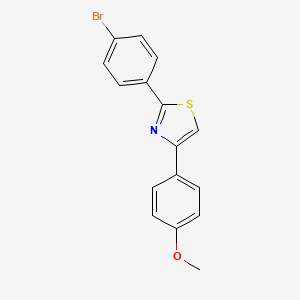
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- typically involves the reaction of benzenesulfonyl chloride with 4-methyl-2-thiazolamine in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The nitro group is introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Tin(II) chloride, hydrochloric acid.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
科学的研究の応用
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- involves its interaction with specific molecular targets. In the case of its antibacterial properties, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Benzenesulfonamide: The parent compound without the thiazolyl and nitro substituents.
N-(4-methyl-2-thiazolyl)benzenesulfonamide: Lacks the nitro group.
3-nitrobenzenesulfonamide: Lacks the thiazolyl group.
Uniqueness
Benzenesulfonamide, N-(4-methyl-2-thiazolyl)-3-nitro- is unique due to the presence of both the 4-methyl-2-thiazolyl and 3-nitro substituents. These groups confer specific chemical properties, such as increased stability and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
103274-49-3 |
|---|---|
分子式 |
C10H9N3O4S2 |
分子量 |
299.3 g/mol |
IUPAC名 |
N-(4-methyl-1,3-thiazol-2-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H9N3O4S2/c1-7-6-18-10(11-7)12-19(16,17)9-4-2-3-8(5-9)13(14)15/h2-6H,1H3,(H,11,12) |
InChIキー |
QTJPTPSARYIGEG-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=N1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Dimethyl 3-([tert-butyl(dimethyl)silyl]oxy)pentanedioate](/img/structure/B13974438.png)





![3-Isopropyl-8-methoxy-6-methylimidazo[1,5-a]pyrazine](/img/structure/B13974456.png)



